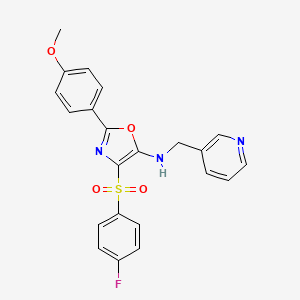
4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a methoxyphenyl group, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Final Coupling with Pyridin-3-ylmethylamine: The final step involves coupling the intermediate with pyridin-3-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce corresponding amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- 4-((4-bromophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- 4-((4-methylphenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
Uniqueness
The uniqueness of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine lies in the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, often enhancing its stability and binding affinity to biological targets compared to its analogs.
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-29-18-8-4-16(5-9-18)20-26-22(31(27,28)19-10-6-17(23)7-11-19)21(30-20)25-14-15-3-2-12-24-13-15/h2-13,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLSHCFJDGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
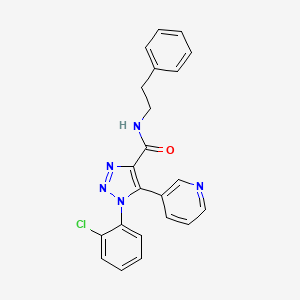

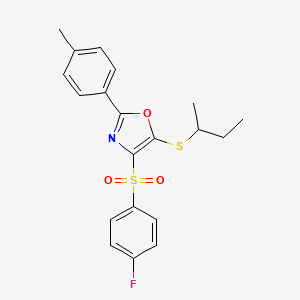
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
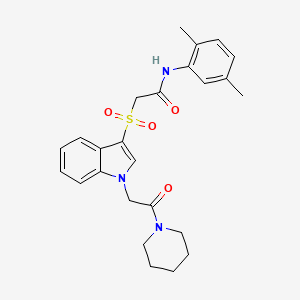
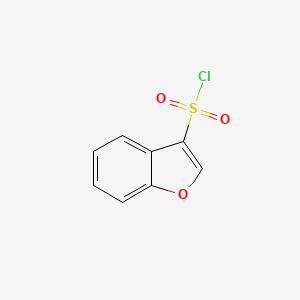
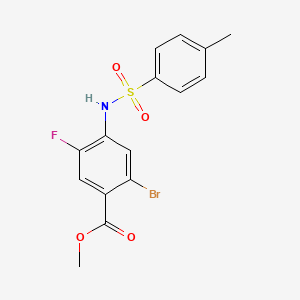
![1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2629767.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
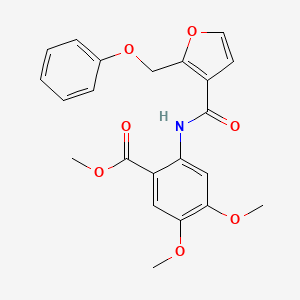
![N,1-dimethyl-2-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2629771.png)
